molecular formula C15H18O3 B14745177 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione CAS No. 6321-53-5

2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione

Cat. No.: B14745177
CAS No.: 6321-53-5
M. Wt: 246.30 g/mol
InChI Key: PPNXCNKVYOOFQU-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a cyclohexane-1,3-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylacetic acid with cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and the use of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it may inhibit p-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the breakdown of tyrosine .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
  • 2-[4-(Methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
  • 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

6321-53-5

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]cyclohexane-1,3-dione

InChI

InChI=1S/C15H18O3/c1-18-12-5-2-4-11(10-12)8-9-13-14(16)6-3-7-15(13)17/h2,4-5,10,13H,3,6-9H2,1H3

InChI Key

PPNXCNKVYOOFQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC2C(=O)CCCC2=O

Origin of Product

United States

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